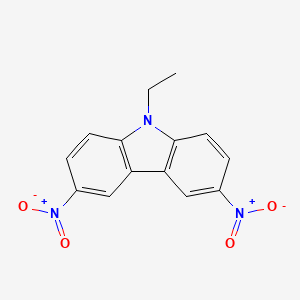

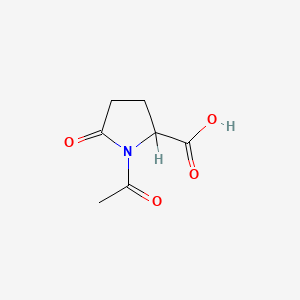

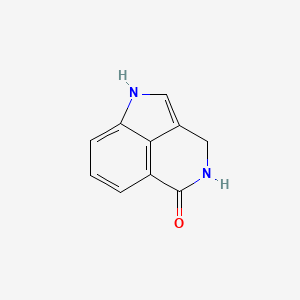

![molecular formula C9H6N4 B3353309 1H-Imidazo[4,5-g]quinazoline CAS No. 53974-23-5](/img/structure/B3353309.png)

1H-Imidazo[4,5-g]quinazoline

Übersicht

Beschreibung

1H-Imidazo[4,5-g]quinazoline is a highly aromatic heterocyclic compound . It belongs to the class of quinazoline derivatives, which are N-containing heterocyclic compounds . These compounds have drawn significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

The synthesis of this compound involves a novel multi-component reaction . The synthetic methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis

The molecular structure of this compound is determined by extensive spectroscopic data analysis . The formation of this highly aromatic heterocyclic ring involves a cascade of chemical transformations .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the formation of a Schiff’s base, intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation .Wissenschaftliche Forschungsanwendungen

Novel Multi-Component Reactions and Synthesis

- Development of New Compounds : A novel multi-component reaction was discovered for the formation of imidazo[4,5-g]quinazoline derivatives, involving a cascade of chemical transformations. This reaction has enabled the synthesis of several novel compounds (Li et al., 2013).

Bioactivity and Pharmacological Potential

- Interferon Production : 1H-Imidazo[4,5-c]quinolines, while initially investigated as antiviral agents, were found to induce the production of cytokines, particularly interferon, in both in vivo and in vitro settings (Gerster et al., 2005).

Advanced Synthesis Techniques

- Efficient Synthesis Protocols : A Rh(III)-catalyzed one-pot synthesis method was developed for benzo[4,5]imidazo[1,2-c]quinazolines, showcasing the compatibility with a wide range of substrates and functional groups (Xu et al., 2018).

- Green Synthesis Approaches : Molybdate sulfuric acid (MSA) was utilized as an efficient and reusable catalyst for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, highlighting environmentally benign and high-yield synthesis methods (Reddy et al., 2015).

Structural and Physical Properties

- Characterization of Molecular Structure : The structural analysis of compounds like 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline revealed insights into the molecular geometry and intermolecular interactions, which are critical for understanding the physical properties of these compounds (Fun et al., 2011).

Luminescence and OLED Applications

- Photophysical Properties : Novel mono- and dimeric quinazoline derivatives were synthesized, exhibiting strong luminescence behavior. Despite showing promise as OLED emitters, these compounds experienced rapid degradation under electrical current, highlighting the challenges in material stability for such applications (Pandey et al., 2017).

Medicinal Chemistry and Drug Development

- Potential Inhibitors in Cancer Therapy : Imidazo[4,5-c]quinoline derivatives were identified as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, indicating their potential application in cancer therapy (Stauffer et al., 2008).

Eigenschaften

IUPAC Name |

1H-imidazo[4,5-g]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZDMJAFXVYQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=NC2=CC3=C1NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556372 | |

| Record name | 1H-Imidazo[4,5-g]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53974-23-5 | |

| Record name | 1H-Imidazo[4,5-g]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

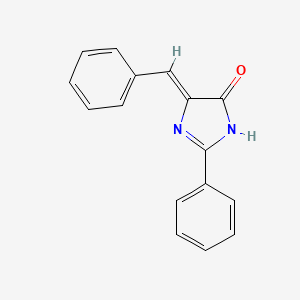

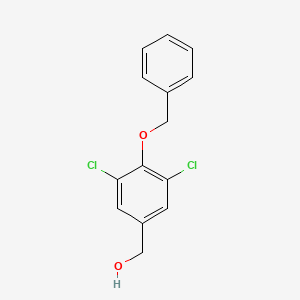

![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)

![1,2-Bis(benzo[b]thien-3-yl)ethanedione](/img/structure/B3353269.png)